CID 156588455
Description
CID 156588455 is a chemical compound whose structural and functional characteristics have been investigated using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As shown in Figure 1 (), its chemical structure includes distinct functional groups that influence its physicochemical properties. GC-MS analysis reveals its chromatographic profile and fragmentation pattern under collision-induced dissociation (CID) conditions, which are critical for structural elucidation .
Properties
Molecular Formula |
C26H42NNaO7S |
|---|---|
Molecular Weight |
535.7 g/mol |
InChI |
InChI=1S/C26H41NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h17,19,21-22,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t17-,19+,21+,22+,25+,26-;;/m1../s1 |
InChI Key |
DQOMADBCGJILNC-OPHRXZCGSA-M |
Isomeric SMILES |
C[C](CCC(=O)NCCS(=O)(=O)[O-])[C]1CC[C@@H]2[C@@]1([C](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C](C4)O)C)O)C.O.[Na+] |
Canonical SMILES |
C[C](CCC(=O)NCCS(=O)(=O)[O-])[C]1CCC2C1([C](CC3C2CCC4C3(CC[C](C4)O)C)O)C.O.[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588455 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often result in derivatives that retain the core structure of the original compound.
Scientific Research Applications
CID 156588455 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 156588455 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular Weight and Polarity
| Compound | Molecular Weight | TPSA (Ų) | LogP (Avg) |
|---|---|---|---|
| This compound | Not explicitly stated | — | — |
| CAS 20358-06-9 | 168.19 | 67.15 | 2.03 |
| CAS 1533-03-5 | 202.17 | 17.07 | 2.20 |
| CAS 1046861-20-4 | 235.27 | 40.46 | 1.24 |
Key Observations :
Solubility and Bioavailability
| Compound | Solubility (mg/mL) | Bioavailability Score |
|---|---|---|
| This compound | — | — |
| CAS 20358-06-9 | 0.249 | 0.55 |
| CAS 1533-03-5 | 0.248 | 0.85 |
| CAS 1046861-20-4 | 0.24 | 0.55 |
Key Observations :
- Solubility : All three analogs show low aqueous solubility (<1 mg/mL), which may limit their applications in aqueous-phase reactions or drug formulations without solubilizing agents .
- Bioavailability : CAS 1533-03-5 has a higher bioavailability score (0.85), likely due to its balanced LogP (2.20) and moderate molecular weight, enhancing membrane permeability .
Functional Group Influence
- Fluorine Substitution : Both CAS 20358-06-9 and CAS 1533-03-5 incorporate fluorine atoms, which enhance metabolic stability and electronegativity. However, the thioamide group in CAS 20358-06-9 introduces sulfur-based reactivity, differing from the ketone in CAS 1533-03-5 .
- Boronic Acid Moieties : CAS 1046861-20-4 contains a boronic acid group, enabling unique reactivity in Suzuki-Miyaura cross-coupling reactions, a feature absent in the other compounds .
Analytical Techniques for Differentiation
Distinguishing this compound from analogs requires complementary methods:
- GC-MS : Used to profile retention times and fragmentation patterns, as demonstrated in Figure 1 ().
- Collision-Induced Dissociation (CID): Critical for resolving structural isomers, such as differentiating ginsenosides with identical masses but distinct fragmentation pathways ().
- LogP and TPSA Calculations : Computational tools predict solubility and permeability, aiding in the rational design of derivatives .
Q & A
Q. What ethical considerations apply to studies involving this compound and human-derived samples?
- Methodology :
- Institutional Review Board (IRB) compliance : Submit protocols for ethical review, emphasizing informed consent for biospecimen use.
- Data anonymization : Strip identifiers from patient-derived data to comply with GDPR or HIPAA standards .
Data Management & Reproducibility
Q. How to structure supplementary materials for studies on this compound to meet journal requirements?
- Methodology :
- FAIR principles : Ensure data is Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (metadata).
- Journal-specific guidelines : Follow Biochemistry (Moscow) or Beilstein Journal rules for supporting information (e.g., raw spectra, crystallographic files) .
Q. What steps validate computational models predicting this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
